molecular formula C15H20N2O2 B3162550 (3-Diethylaminomethyl-indol-1-yl)-acetic acid CAS No. 879038-17-2

(3-Diethylaminomethyl-indol-1-yl)-acetic acid

Cat. No. B3162550
CAS RN: 879038-17-2
M. Wt: 260.33 g/mol
InChI Key: XIJNLLZHJZHOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Diethylaminomethyl-indol-1-yl)-acetic acid” is a chemical compound, but there is limited information available about its specific properties or uses .


Molecular Structure Analysis

The molecular formula for “(3-Diethylaminomethyl-indol-1-yl)-acetic acid” is C16H22N2O2, and its molecular weight is 274.36 .


Physical And Chemical Properties Analysis

The molecular formula for “(3-Diethylaminomethyl-indol-1-yl)-acetic acid” is C16H22N2O2, and its molecular weight is 274.36 . No further physical or chemical properties were found .

Scientific Research Applications

Plant Hormone Degradation

Indol-3-yl acetic acid (IAA) is a plant hormone whose degradation impacts plant growth and development. Research has revealed the formation of skatolyl hydroperoxide during the plant peroxidase-catalyzed degradation of IAA, highlighting a complex interaction involving enzymatic and non-enzymatic processes that affect plant physiology (Gazarian et al., 1998).

Plant Growth Regulators

The development of micellar liquid chromatography with fluorimetric detection has been reported for the determination of plant growth regulators including indol-3-yl acetic acid. This method showcases the importance of analytical chemistry in studying plant hormones and their effects on plant growth (Sánchez et al., 1996).

Antioxidant Properties

A study on the synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues demonstrates the potential of these compounds in oxidative stress management. The research indicates that certain analogues, especially those with phenolic moieties, exhibit significant antioxidant activity, suggesting their utility in biological contexts where oxidative stress is a concern (Naik et al., 2011).

Antibacterial and Antifungal Applications

Research into the antibacterial and antifungal applications of indole acetic acid derivatives shows promising results. Compounds synthesized from 2-(1H-Indol-3-yl)acetic acid demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against bacterial infections (Rubab et al., 2017).

Mechanism of Action

The mechanism of action for “(3-Diethylaminomethyl-indol-1-yl)-acetic acid” is not available in the sources I found .

Future Directions

There is no available information on the future directions or potential applications of "(3-Diethylaminomethyl-indol-1-yl)-acetic acid" .

properties

IUPAC Name

2-[3-(diethylaminomethyl)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-16(4-2)9-12-10-17(11-15(18)19)14-8-6-5-7-13(12)14/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNLLZHJZHOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CN(C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Diethylaminomethyl-indol-1-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Diethylaminomethyl-indol-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-Diethylaminomethyl-indol-1-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Diethylaminomethyl-indol-1-yl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(3-Diethylaminomethyl-indol-1-yl)-acetic acid
Reactant of Route 5
(3-Diethylaminomethyl-indol-1-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Diethylaminomethyl-indol-1-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.